molecular formula C11H14Cl4OSi B12526502 Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane CAS No. 142024-33-7

Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane

Cat. No.: B12526502
CAS No.: 142024-33-7
M. Wt: 332.1 g/mol
InChI Key: LDLLAPNDPNVUQA-UHFFFAOYSA-N
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Description

Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane is a chemical compound with the molecular formula C11H14Cl4OSi. It is known for its unique structure, which includes a silane group bonded to a trichlorophenoxypropyl moiety. This compound is used in various scientific and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane typically involves the reaction of dimethylchlorosilane with 3-(2,4,5-trichlorophenoxy)propyl alcohol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. A common method involves using a base such as triethylamine to facilitate the reaction and remove the generated hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified using distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: In the presence of water, the silane group can hydrolyze to form silanols.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted silanes.

    Oxidation: Formation of silanols or siloxanes.

    Reduction: Formation of reduced silane derivatives.

Scientific Research Applications

Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable bonds with various functional groups.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane involves its ability to form covalent bonds with various substrates. The silane group can react with hydroxyl groups on surfaces, forming strong siloxane linkages. This property makes it useful in surface modification and as a coupling agent in composite materials.

Comparison with Similar Compounds

Similar Compounds

  • Chloro(dimethyl)[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane
  • Chloro(dimethyl)[3-(2,4-dichlorophenoxy)propyl]silane
  • Chloro(dimethyl)[3-(2,4,5-trifluorophenoxy)propyl]silane

Uniqueness

Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane is unique due to the presence of the trichlorophenoxy group, which imparts specific reactivity and stability. This makes it particularly useful in applications requiring robust chemical bonds and resistance to degradation.

Properties

CAS No.

142024-33-7

Molecular Formula

C11H14Cl4OSi

Molecular Weight

332.1 g/mol

IUPAC Name

chloro-dimethyl-[3-(2,4,5-trichlorophenoxy)propyl]silane

InChI

InChI=1S/C11H14Cl4OSi/c1-17(2,15)5-3-4-16-11-7-9(13)8(12)6-10(11)14/h6-7H,3-5H2,1-2H3

InChI Key

LDLLAPNDPNVUQA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCCOC1=CC(=C(C=C1Cl)Cl)Cl)Cl

Origin of Product

United States

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